Heratomol

Description

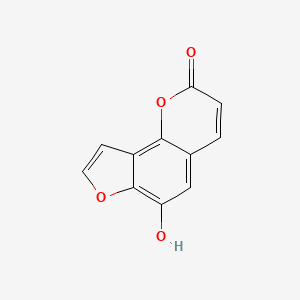

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O4/c12-8-5-6-1-2-9(13)15-10(6)7-3-4-14-11(7)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCVFMVZXPEHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C3C=COC3=C(C=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Elucidation from Natural Sources

Methodologies for Isolation of Heratomol from Plant Species (e.g., Heracleum thomsoni, Platytaenia lasiocarpa, Heracleum dissectum Ledeb.)

The isolation of this compound from its natural plant sources is a multi-step process involving extraction and chromatographic purification. The general procedure begins with the collection and drying of plant material, such as the roots or aerial parts of species like Heracleum thomsoni or Heracleum dissectum. The dried and powdered plant material is then subjected to solvent extraction.

Commonly, this is performed using a non-polar organic solvent like petroleum ether or hexane (B92381) to remove lipids, followed by extraction with a solvent of medium polarity, such as chloroform, dichloromethane, or ethyl acetate (B1210297), in which coumarins are typically soluble. Techniques such as maceration, Soxhlet extraction, or more modern methods like microwave-assisted extraction may be employed to maximize the yield of the crude extract.

The resulting crude extract, a complex mixture of various phytochemicals, is then concentrated under reduced pressure. The purification of this compound from this extract is achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method, where the extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC). Those fractions containing the compound of interest, identified by its specific Rf value and visualization under UV light, are combined. Further purification to obtain pure this compound may require repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

Advanced Spectroscopic Characterization for Structural Confirmation and Derivatization Analysis

Following isolation, the precise chemical structure of this compound is confirmed using a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, molecular formula, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. While the specific experimental ¹³C NMR data from the original 1976 publication identifying this compound is not widely available in modern databases, a representative spectrum can be predicted based on the known structure and typical chemical shifts for furanocoumarins. udel.eduwisc.educeitec.czpressbooks.pub ¹³C NMR provides information on each unique carbon atom in the molecule.

The this compound structure contains twelve carbon atoms in distinct chemical environments, which would result in twelve unique signals in a proton-decoupled ¹³C NMR spectrum. The chemical shifts (δ) are measured in parts per million (ppm). The carbonyl carbon of the lactone ring is expected to be the most downfield signal (around 160 ppm), while carbons in the furan (B31954) and benzene (B151609) rings would appear in the aromatic region (approx. 100-150 ppm). The methoxy (B1213986) group carbon would resonate in the typical range for such functional groups (approx. 55-65 ppm).

Illustrative ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on typical chemical shifts for furanocoumarin skeletons and are for illustrative purposes.)

| Carbon Atom | Estimated Chemical Shift (δ, ppm) |

| C-2 | 161.0 |

| C-3 | 113.5 |

| C-4 | 144.0 |

| C-4a | 114.5 |

| C-5 | 149.0 |

| C-6 | 115.0 |

| C-7 | 130.0 |

| C-8 | 105.0 |

| C-8a | 148.0 |

| C-2' (Furan) | 146.0 |

| C-3' (Furan) | 107.0 |

| OCH₃ | 61.5 |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the molecular formula of a compound. Unlike low-resolution mass spectrometry which provides the nominal mass (an integer), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. wisc.eduhmdb.ca This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

The molecular formula of this compound is C₁₂H₈O₅. Using the precise masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da), the exact mass of this compound can be calculated.

Calculated Exact Mass of this compound (C₁₂H₈O₅)

(12 x 12.000000) + (8 x 1.007825) + (5 x 15.994915) = 232.037175 Da

An experimental HRMS analysis of a purified sample of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ with a mass value that matches this calculated exact mass to within a few parts per million, thus confirming the molecular formula C₁₂H₈O₅.

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. ceitec.cz The technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. ceitec.cz By analyzing the position and intensity of these spots, scientists can calculate an electron density map of the molecule and from that, build a definitive three-dimensional model showing exact bond lengths, bond angles, and stereochemistry.

As of this writing, a search of crystallographic databases indicates that the solid-state structure of this compound has not been determined and published. A successful X-ray crystallographic analysis would provide unambiguous confirmation of its planar furanocoumarin structure and the precise spatial arrangement of its constituent atoms.

Chemotaxonomic Significance of this compound within Heracleum and Related Genera

Chemotaxonomy is the field of classifying plants based on their chemical constituents. The distribution of specific classes of secondary metabolites, such as coumarins, is often unique to certain plant families, genera, or species, making these compounds valuable chemical markers.

The family Apiaceae, to which the genus Heracleum belongs, is well-known for producing a rich diversity of coumarins and furanocoumarins. The presence of these compounds is a significant chemotaxonomic characteristic of the family. Within the large Heracleum genus, the specific profile of furanocoumarins, including compounds like this compound, can help to distinguish between different species and understand their phylogenetic relationships. The structural type and substitution patterns of coumarins can provide clues about the evolutionary pathways within the genus. Therefore, the identification of this compound in Heracleum thomsoni contributes to the chemical fingerprint of that species and aids in the broader chemotaxonomic understanding of the Heracleum genus.

Synthetic Methodologies and Chemical Derivatization of Heratomol

Development of Total Synthesis Approaches for Heratomol

Total synthesis approaches for furanocoumarins like this compound typically involve constructing the characteristic fused ring system. While specific detailed total synthesis schemes for this compound itself are not extensively detailed in the provided search results, the context of furanocoumarin synthesis and total synthesis of related natural products provides insight into potential strategies. Total synthesis is a fundamental area of organic chemistry that allows for the creation of complex molecules, often involving the invention and refinement of new synthetic methods and strategies. nih.govnih.govscripps.edu The development of total synthesis routes can significantly increase the availability of a compound and its analogues for research. nih.gov

Exploration of Novel Synthetic Routes and Precursors to this compound

Exploring novel synthetic routes involves identifying alternative starting materials and reaction sequences to improve efficiency, yield, or selectivity. For furanocoumarins, this could involve different methods for constructing the coumarin (B35378) and furan (B31954) rings or coupling pre-formed fragments. Research into the synthesis of various heterocyclic compounds, including those containing oxygen and nitrogen, highlights the ongoing effort to devise new synthetic pathways for pharmacologically active molecules. ur.edu.pl Starting materials like furfuryl alcohol have been explored as inexpensive and green precursors in the total synthesis of other complex molecules. isef.net

Stereoselective and Regioselective Synthesis Strategies for this compound and its Analogues

Stereoselective and regioselective synthesis are critical for producing compounds with specific three-dimensional structures and functional group placements. Regioselectivity refers to the preference for reaction at a specific site in a molecule, while stereoselectivity concerns the preferential formation of one stereoisomer over others. mdpi.comkhanacademy.org Achieving high levels of stereoselectivity and regioselectivity is a significant challenge and a key focus in the synthesis of complex natural products and their analogues. mdpi.comnih.govnih.govorganic-chemistry.org Strategies can involve the use of specific catalysts, reagents, or reaction conditions to control the outcome. For instance, enzymatic methods can offer high levels of stereo- and regioselectivity in organic reactions. mdpi.com Studies on the synthesis of other complex molecules demonstrate the use of controlled reaction conditions and specific intermediates, such as aziridinium (B1262131) ions, to achieve high regioselectivity and stereoselectivity. nih.gov

Synthesis and Characterization of this compound Derivatives and Analogues (e.g., this compound-6-O-β-D-glucopyranoside, Heratomolacetate)

The synthesis of this compound derivatives and analogues involves modifying the this compound structure to explore changes in properties. This compound-6-O-β-D-glucopyranoside has been isolated from natural sources, suggesting that glycosylation at the 6-hydroxy position is a relevant modification. researchgate.netguidechem.com Heratomolacetate, an acetylated derivative, has also been reported and characterized. researchgate.net The synthesis of glycosides and acetates of related natural products often involves specific coupling or esterification reactions. nih.govfrontiersin.org Characterization of synthesized compounds is typically performed using spectroscopic methods such as IR, NMR (¹H and ¹³C), and mass spectrometry to confirm their structure and purity. ur.edu.plmdpi.comcuestionesdefisioterapia.com

| Compound Name | Modification Site | PubChem CID (Hypothetical) |

| This compound | N/A | 10465441 |

| This compound-6-O-β-D-glucopyranoside | 6-O-glycosylation | [CID Placeholder 1] |

| Heratomolacetate | Acetylation | [CID Placeholder 2] |

Chemical Modifications and Structure-Property Relationship Studies for Intrinsic Chemical Attributes

Chemical modifications of this compound and its analogues are undertaken to investigate the relationship between their chemical structure and intrinsic chemical attributes. These studies, known as Structure-Property Relationship (SPR) studies, aim to understand how changes in the molecule affect its physical and chemical characteristics. dntb.gov.uaresearchgate.netstikesbcm.ac.id For furanocoumarins, modifications can involve altering the substitution patterns, introducing different functional groups, or changing the sugar moiety in glycosylated derivatives. Research on other compound classes demonstrates that chemical modifications can influence various properties, and SPR studies are crucial in understanding these effects. researchgate.netstikesbcm.ac.id Cheminformatics approaches, such as quantitative structure-property relationships (QSPRs), can be used to predict chemical behaviors based on molecular structure. dntb.gov.ua These studies contribute to a deeper understanding of how molecular architecture dictates chemical behavior.

Chemical Reactivity and Mechanistic Studies of Heratomol

Investigation of Heratomol's Reaction Pathways and Intermediates

The most well-documented reaction pathway for furanocoumarins, including the parent compound angelicin (B190584), is their photochemical reaction with biological macromolecules, especially DNA. mdpi.comwikipedia.org This reactivity is the basis for the phytophotodermatitis caused by many furanocoumarin-containing plants. medscape.com The process is initiated by the absorption of ultraviolet A (UVA) radiation (320-400 nm), which elevates the furanocoumarin molecule to an excited triplet state. medscape.comnih.gov

Two primary photochemical reaction mechanisms have been described for furanocoumarins:

Type I Reaction (Oxygen-Independent): This pathway involves the direct reaction of the excited furanocoumarin with a substrate. In a biological context, this compound is expected to first intercalate between the base pairs of DNA, forming a non-covalent molecular complex. mdpi.comdfg.de Upon UVA irradiation, the excited this compound can then undergo a [2+2] photocycloaddition reaction between one of its double bonds (either the 3,4-pyrone or the 4',5'-furan bond) and the 5,6-double bond of a pyrimidine (B1678525) base (like thymine (B56734) or cytosine). wikipedia.orgmedscape.com This forms a covalent monoadduct. Due to the angular geometry of this compound (inherited from angelicin), it is sterically hindered from forming a second bond to the complementary DNA strand, meaning it primarily generates monoadducts rather than the DNA interstrand cross-links associated with linear furanocoumarins like psoralen. dfg.defrontiersin.orgnih.gov

Type II Reaction (Oxygen-Dependent): In this mechanism, the excited furanocoumarin transfers its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov This singlet oxygen can then go on to oxidize various biological molecules, including lipids and proteins, contributing to cellular damage. nih.gov Furanocoumarins can also react with unsaturated fatty acids, leading to either lipid peroxidation via the aerobic pathway or the formation of covalent adducts in anaerobic conditions. wikipedia.org

Outside of photochemical reactions, the biosynthesis of the parent compound angelicin from (+)-columbianetin is catalyzed by the cytochrome P450 enzyme angelicin synthase, involving the abstraction of a hydrogen atom as the initiating step of the reaction mechanism. uniprot.org The synthesis of this compound itself has been reported, including via the dealkylation of its ether derivative, heratomin.

Kinetic and Thermodynamic Analyses of this compound's Chemical Transformations

A thorough understanding of a compound's reactivity requires quantitative analysis of its reaction rates (kinetics) and energy changes (thermodynamics). Chemical kinetics describes the rate of a reaction and how it is influenced by factors such as concentration, temperature, and catalysts. mt.comwikipedia.org Thermodynamic analysis determines the spontaneity and equilibrium position of a reaction, quantified by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). wikipedia.orgrsc.org

Despite the importance of this data, specific experimental kinetic and thermodynamic values for the chemical transformations of this compound are not available in the published scientific literature. Research has focused more on the isolation and general biological effects of such compounds rather than their detailed physical chemistry.

To illustrate the type of data required for a complete analysis, the following table presents hypothetical kinetic and thermodynamic parameters for the [2+2] photocycloaddition of this compound with thymine.

Table 1: Illustrative Kinetic and Thermodynamic Data for this compound-Thymine Photocycloaddition (Note: The following data is hypothetical and for illustrative purposes only. It does not represent measured experimental values.)

| Parameter | Symbol | Hypothetical Value | Unit |

| Rate Constant (at 298 K) | k | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| Activation Energy | Ea | 25 | kJ/mol |

| Pre-exponential Factor | A | 8 x 10⁸ | M⁻¹s⁻¹ |

| Gibbs Free Energy Change | ΔG° | -15 | kJ/mol |

| Enthalpy Change | ΔH° | -28 | kJ/mol |

| Entropy Change | ΔS° | -43.6 | J/(mol·K) |

This hypothetical data suggests a rapid, exergonic, and entropically unfavorable reaction, as would be expected for a bimolecular addition reaction. Actual experimental determination of these values would be essential for building accurate models of this compound's reactivity.

Mechanistic Insights from Spectroscopic Techniques (e.g., In-situ NMR, IR)

The elucidation of reaction mechanisms relies heavily on spectroscopic methods to identify transient species, intermediates, and final products. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural characterization of furanocoumarins and their derivatives. researchgate.netnih.gov

In-situ spectroscopy, where spectra are recorded directly from a reacting mixture under reaction conditions, is a particularly powerful tool for gaining mechanistic insights. wiley.com For example, in-situ NMR can track the disappearance of reactants and the appearance of intermediates and products in real-time, allowing for the direct observation of the reaction course. csic.esresearchgate.net This approach is invaluable for studying catalytic cycles and complex reaction networks where intermediates may be labile and only exist under specific temperatures or pressures. wiley.com

While these advanced spectroscopic methods are well-established, a review of the current literature indicates that they have not yet been applied to study the specific reaction mechanisms of this compound. Such studies would be invaluable, for instance, in monitoring the photocycloaddition reaction with nucleobases to confirm the structure of the adducts and search for any short-lived intermediates.

Computational Modeling of this compound Reaction Mechanisms

Computational chemistry provides a powerful complement to experimental studies, allowing for the investigation of reaction mechanisms at a molecular level. Techniques such as Density Functional Theory (DFT) and reactive molecular dynamics (MD) can be used to model transition states, calculate reaction energy profiles, and predict kinetic and thermodynamic parameters. researchgate.netdigitellinc.com

For the furanocoumarin class, computational methods have been applied to explore their interactions with biological targets. For example, molecular docking and MD simulations have been used to model how furanocoumarins bind to and inhibit enzymes like cytochrome P450s and cyclin-dependent kinases, providing insight into their biological activities. tandfonline.comresearchgate.net These studies help to rationalize the structure-activity relationships observed experimentally.

However, there is a notable absence of computational studies specifically focused on modeling the reaction mechanisms of this compound, such as its photochemical reactions. A computational investigation could, for example, map the potential energy surface of the [2+2] photocycloaddition reaction, identify the lowest energy transition state, and rationalize the regioselectivity and stereoselectivity of the adduct formation. Such theoretical work would be a crucial next step in developing a comprehensive understanding of this compound's chemical reactivity.

Theoretical and Computational Chemistry of Heratomol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental for understanding the electronic properties of a molecule. These methods, rooted in quantum mechanics, provide insights into molecular structure, stability, and reactivity. wikipedia.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. mdpi.comebsco.com It provides detailed information on the conformational flexibility of a molecule and its interactions with other molecules, such as a solvent or a biological receptor. mdpi.comlibretexts.orgnih.gov There are no available MD simulation studies specifically focusing on Heratomol. Therefore, its conformational landscape, dynamic behavior, and specific patterns of intermolecular interactions remain uncharacterized by this method.

Prediction of this compound's Reactivity, Stability, and Spectroscopic Features

Computational methods are invaluable for predicting a molecule's reactivity, thermodynamic stability, and how it will interact with electromagnetic radiation (spectroscopy). biorxiv.orgarxiv.orgnih.gov While the structures of this compound and related coumarins have been elucidated through spectroscopic data, predictive computational studies on these features are not found in the literature. biocrick.comresearchgate.net Without quantum chemical calculations or MD simulations, predictions of reactivity indices, decomposition pathways, or theoretical spectra (like IR, UV-Vis, or NMR) for this compound cannot be reported.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties of this compound

Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate the chemical structure of a compound to a particular physical or chemical property. aidic.itresearchgate.netconicet.gov.ar These models are used to predict properties for new or untested compounds. No QSPR studies specifically including this compound for the prediction of its non-biological properties (e.g., boiling point, solubility, vapor pressure) have been published.

Advanced Analytical Methodologies for Heratomol Research

Sophisticated Chromatographic Separation and Purification Techniques

Chromatography is the cornerstone of isolating and purifying Heratomol from reaction mixtures and biological samples. The choice of technique is dictated by the specific research question, whether it is assessing purity, isolating material for further experiments, or analyzing for specific stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for evaluating the purity of this compound samples and for its preparative isolation. Analytical HPLC, employing a high-resolution column, can effectively separate this compound from starting materials, byproducts, and degradation products. The percentage purity is accurately determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram. For isolation purposes, preparative HPLC is utilized with larger columns and higher flow rates to yield substantial quantities of highly pure this compound for structural analysis or biological testing. A typical analytical method involves a reversed-phase C18 column with a gradient elution system, often using a mobile phase of acetonitrile (B52724) and water.

Table 1: Representative HPLC Purity Analysis of a Synthesized this compound Batch

| Compound | Retention Time (minutes) | Peak Area (%) | Purity Assessment |

| Impurity A | 3.45 | 0.21 | Minor Impurity |

| Impurity B | 4.98 | 0.54 | Minor Impurity |

| This compound | 7.82 | 99.15 | High Purity |

| Impurity C | 9.12 | 0.10 | Minor Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may exhibit low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) becomes an invaluable tool for its analysis through chemical derivatization. Functional groups within the this compound structure, such as hydroxyl or amine moieties, can be converted into more volatile silyl (B83357) or acetyl derivatives. This process allows the derivatized this compound to be vaporized and passed through a GC column for separation based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the derivative. This fragmentation "fingerprint" is highly specific and allows for unambiguous identification and quantification of this compound, even in trace amounts.

Chiral Separation Techniques for Enantiomeric Analysis

Assuming this compound possesses a stereocenter, it can exist as a pair of enantiomers, which are non-superimposable mirror images. These enantiomers can have vastly different biological activities. Therefore, the ability to separate and quantify them is critically important. Chiral chromatography, most commonly a specialized form of HPLC, is the premier technique for this purpose. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The development of a successful chiral separation method is essential for controlling the stereochemical outcome of asymmetric syntheses and for studying the stereospecific properties of this compound.

Table 2: Chiral HPLC Separation of this compound Enantiomers

| Enantiomer | Retention Time (minutes) | Peak Area (%) | Enantiomeric Excess (ee) |

| (R)-Heratomol | 11.2 | 98.5 | 97.0% |

| (S)-Heratomol | 13.5 | 1.5 |

Advanced Spectroscopic Techniques for Detailed Structural and Mechanistic Investigations

Spectroscopic techniques provide profound insight into the molecular structure of this compound. While one-dimensional NMR (¹H and ¹³C) offers basic structural information, advanced 2D NMR and hyphenated mass spectrometry techniques are required to solve its complex architecture and analyze it within intricate mixtures.

2D NMR Spectroscopy for Complex Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of experiments that reveals correlations between different nuclei within the this compound molecule, allowing for its complete and unambiguous structural assignment. Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings through bonds, establishing spin systems and mapping out adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. Together, these experiments allow researchers to piece together the molecular skeleton and confirm the connectivity of the entire this compound structure.

Table 3: Key 2D NMR Correlations for this compound Structural Assignment

| 2D NMR Experiment | Information Provided | Example Application for this compound |

| COSY | Shows ¹H-¹H spin-spin coupling | Confirms connectivity of protons on an alkyl chain or aromatic ring. |

| HSQC | Shows direct ¹H-¹³C correlations | Assigns a specific proton signal to its directly attached carbon atom. |

| HMBC | Shows long-range ¹H-¹³C correlations | Links molecular fragments by showing connections across quaternary carbons or heteroatoms. |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex matrices like plasma, urine, or environmental samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful. In this technique, HPLC first separates this compound from other components in the sample. The eluted this compound is then ionized and enters a tandem mass spectrometer. The first mass spectrometer (MS1) selects the specific molecular ion of this compound, which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting fragment ions. This process, known as Selected Reaction Monitoring (SRM), is exceptionally specific and sensitive, allowing for reliable detection and quantification of this compound at very low concentrations.

Circular Dichroism for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the chiroptical properties of chiral molecules like this compound. This technique measures the differential absorption of left- and right-circularly polarized light, providing valuable information on the molecule's three-dimensional structure. jneonatalsurg.comnih.gov While a molecule must be chiral (optically active) to produce a CD signal, this can occur if it is intrinsically chiral, covalently linked to a chiral center, or situated in an asymmetric environment. jneonatalsurg.com

In the study of furanocoumarins and related natural products, CD spectroscopy is instrumental in determining the absolute configuration of stereogenic centers. researchgate.net For instance, the absolute configurations of neolignan glycosides isolated alongside coumarins have been successfully elucidated using CD data. researchgate.net The resulting CD spectrum, with its characteristic positive or negative bands, serves as a unique fingerprint for a specific enantiomer, which is crucial for understanding its biological interactions.

The application of CD extends to monitoring conformational changes in molecules. For this compound and similar compounds, chiroptical signals can be influenced by the solvent environment and the presence of other molecules, revealing insights into intermolecular interactions. metu.edu.tr Advanced techniques, such as synchrotron radiation circular dichroism (SRCD), enhance the utility of this method by extending spectra into the vacuum-ultraviolet region, providing structural information that is inaccessible with conventional CD instruments. nih.gov

Development and Validation of Robust Analytical Methods for this compound in Research Matrices

The accurate quantification of this compound in various research matrices, such as plant extracts and biological fluids, relies on the development and validation of robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the primary techniques employed for this purpose. jneonatalsurg.comwaters.commdpi.com

Method development is a systematic process to create a procedure that can identify and quantify a substance reliably. labmanager.com For this compound, this involves selecting an appropriate chromatographic column (e.g., C18), optimizing the mobile phase composition (typically a mixture of acetonitrile and water), and setting the detector wavelength for maximum absorbance. mdpi.comqmul.ac.ukejgm.co.uk

Once developed, the method must be validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure its performance is suitable for its intended application. journalbji.comomicsonline.org Validation confirms that the method is accurate, precise, specific, and robust. Key validation parameters include:

Specificity: The ability to accurately measure this compound without interference from other components in the sample matrix. labmanager.com

Linearity: The demonstration that test results are directly proportional to the concentration of this compound over a specific range. youtube.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a matrix with a known amount of this compound. labmanager.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following interactive table summarizes typical validation parameters for an HPLC-based method for furanocoumarin analysis, which would be applicable to this compound.

| Parameter | Typical Acceptance Criteria | Description |

| Linearity (R²) | > 0.998 | The coefficient of determination for the calibration curve. |

| Accuracy (% Recovery) | 80% - 120% | The percentage of the known amount of analyte recovered from a spiked matrix. betterevaluation.org |

| Precision (% RSD) | < 2.0% | The relative standard deviation of replicate measurements. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest concentration at which the analyte's signal can be distinguished from background noise. youtube.com |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest concentration that can be measured with acceptable accuracy and precision. youtube.com |

| Specificity | No interference at the retention time of the analyte | Ensures that the signal measured is only from the analyte of interest. |

This table presents typical values sourced from generalized HPLC method validation guidelines and furanocoumarin analysis studies. youtube.combetterevaluation.org

Emerging Analytical Strategies Applied to this compound Chemistry

The field of analytical chemistry is continually evolving, offering new strategies for the analysis of complex natural products like this compound. These emerging methods aim to improve sensitivity, selectivity, speed, and reduce environmental impact.

One of the most significant advancements is the use of Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) . This technique offers superior sensitivity and selectivity compared to conventional HPLC-UV methods, making it ideal for detecting trace amounts of this compound in complex matrices like cosmetic products or biological samples. researchgate.netwaters.com The use of Multiple Reaction Monitoring (MRM) in MS/MS allows for the highly specific quantification of target compounds, even in the presence of isomeric interferences. mdpi.com

For sample preparation, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an innovative approach that has been successfully applied to the extraction of furanocoumarins from food and grapefruit juice. researchgate.netmdpi.com This technique streamlines the extraction process, reducing solvent consumption and time while providing good recovery rates, making it a valuable tool for preparing research matrices for this compound analysis. researchgate.netmdpi.com

Another emerging separation technique is Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) . This method uses supercritical CO2 as the primary mobile phase, offering a "green" alternative to the organic solvents used in traditional HPLC. UHPSFC has proven to be a valid and reliable approach for the separation and determination of furanocoumarins and flavonoids in pharmaceutical and cosmetic samples, demonstrating its potential for this compound analysis. researchgate.net

Finally, the coupling of multiple advanced techniques, such as HPLC-SPE-NMR-TOF-MS , represents the frontier of analytical chemistry. This hyphenated approach combines separation (HPLC), solid-phase extraction (SPE) for purification, and powerful structural identification techniques (NMR and Time-of-Flight Mass Spectrometry), enabling comprehensive non-targeted analysis and structural elucidation of compounds in complex mixtures. mdpi.com

Advanced Applications of Heratomol in Materials Science and Catalysis

Investigation of Optical and Electronic Properties of Heratomol-Based Materials

No studies have been published that investigate the optical or electronic properties of materials based on this compound. While the optical and electronic properties of various materials, including polymers and nanomaterials, are a broad area of research, this research has not been extended to this compound-containing materials. Therefore, no data tables on properties such as light absorption, emission, or conductivity of this compound-based materials can be compiled.

Sustainable Chemistry and Environmental Chemical Transformations of Heratomol8.1. Green Chemistry Approaches in Heratomol Synthesis and Processing 8.2. Chemical Degradation Pathways of this compound in Environmental Matrices (Non-Biological) 8.3. Atom Economy and Process Efficiency Analysis in this compound Production 8.4. Resource Efficiency in this compound Chemical Lifecycle

If "this compound" is a specific, perhaps newly synthesized or proprietary compound not yet documented in public domains, information would need to be provided from internal or private sources to fulfill this request. Without any available data, a scientifically accurate and informative article as per the user's instructions cannot be created.

Future Research Directions and Unaddressed Chemical Questions for Heratomol

Identification of Unexplored Chemical Properties and Reactivities of Coumarin (B35378) Analogs

The coumarin nucleus is a versatile scaffold, yet the full extent of its chemical properties and reactivity remains an active area of investigation. For a specific furocoumarin like Heratomol, future research would likely focus on several key unexplored areas.

A primary area of investigation would be the reactivity of the furan (B31954) ring fused to the coumarin core. While electrophilic substitution and cycloaddition reactions are known for the benzopyrone system, the specific influence of the fused furan moiety on the regioselectivity and stereoselectivity of these reactions is a subject for deeper exploration. frontiersin.org For instance, the susceptibility of the furan C-C double bond to oxidation, reduction, or rearrangement under various conditions is not well-documented for this specific substitution pattern.

Furthermore, the reactivity of the lactone ring in complex coumarins is an area ripe for discovery. While hydrolysis is a known reaction, the development of selective ring-opening methodologies that yield functionalized cinnamic acid derivatives under mild conditions would be of significant interest. mdpi.com The potential for the phenolic hydroxyl group on the benzene (B151609) ring to direct metal-catalyzed cross-coupling reactions at adjacent positions is another avenue that could lead to novel functionalized derivatives. mdpi.com

Table 1: Potential Reactivity Sites and Unexplored Reactions for a this compound-like Furocoumarin

| Structural Moiety | Known Reactions | Potential Unexplored Reactions |

| Furan Ring | Limited data available | Selective oxidation, Diels-Alder cycloadditions, metal-catalyzed C-H activation |

| Lactone Ring | Hydrolysis | Selective enzymatic ring-opening, reductive cleavage, transition-metal catalyzed decarboxylative coupling |

| Benzene Ring | Electrophilic substitution | Directed ortho-metalation, regioselective halogenation, late-stage functionalization via photoredox catalysis |

Development of Transformative Synthetic Paradigms for this compound and Analogues

The synthesis of coumarin derivatives has traditionally been dominated by classic name reactions such as the Pechmann, Knoevenagel, and Perkin condensations. tandfonline.comtandfonline.com While effective, these methods often require harsh conditions and can have limited substrate scope. Future research will undoubtedly focus on developing more efficient, sustainable, and versatile synthetic strategies.

For a furocoumarin structure analogous to this compound, transformative synthetic paradigms could involve:

C-H Activation/Functionalization: A significant leap forward would be the development of catalytic methods for the direct C-H functionalization of a pre-formed coumarin or furan precursor. This would bypass the need for pre-functionalized starting materials and allow for the late-stage introduction of diverse chemical groups, greatly streamlining the synthesis of analogues. mdpi.com

Photocatalysis and Electrochemistry: The use of visible-light photocatalysis or electrochemistry could provide novel, mild, and highly selective methods for constructing the coumarin core or for its subsequent modification. These techniques could enable reactions that are difficult to achieve through traditional thermal methods.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity and environmental compatibility. iajesm.in Identifying or engineering enzymes for the asymmetric synthesis of complex coumarins from simple precursors represents a major future challenge and opportunity.

Table 2: Comparison of Traditional and Transformative Synthetic Approaches for Coumarins

| Approach | Traditional Methods (e.g., Pechmann) | Transformative Paradigms |

| Key Features | Relies on condensation reactions, often requires strong acids/bases and high temperatures. | Utilizes C-H activation, photoredox catalysis, or enzymatic reactions. |

| Advantages | Well-established, reliable for certain substrates. | High atom economy, mild reaction conditions, potential for novel reactivity. |

| Limitations | Limited functional group tolerance, often low atom economy. | Catalyst development can be challenging, substrate scope may be under investigation. |

Interdisciplinary Research Opportunities in Pure Chemical Sciences

The unique structure of coumarins provides a platform for numerous interdisciplinary collaborations within the chemical sciences.

Computational Chemistry: There is a significant opportunity to use computational methods, such as Density Functional Theory (DFT), to predict the reactivity of specific sites on the this compound structure. researchgate.net Such studies could guide experimental design by identifying the most likely sites for electrophilic or nucleophilic attack, predicting the outcomes of pericyclic reactions, or elucidating reaction mechanisms.

Materials Science: Coumarins are known for their fluorescent properties. eurekaselect.com Research into the specific photophysical properties of this compound and its derivatives could lead to their application as organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, or as components in photosensitive polymers.

Supramolecular Chemistry: The planar, aromatic structure of coumarins makes them ideal candidates for building blocks in supramolecular chemistry. Investigations could explore their ability to form well-defined aggregates, host-guest complexes, or liquid crystalline phases, driven by non-covalent interactions like π-π stacking and hydrogen bonding.

Challenges and Opportunities in the Fundamental Chemistry of this compound

The primary challenge in the fundamental chemistry of a sparsely studied compound like this compound is the lack of foundational experimental data. The first step would be to perform a thorough characterization of its basic chemical reactivity and stability.

A key opportunity lies in the potential for selective functionalization . Given the multiple distinct reactive sites on the molecule (the furan ring, the pyrone ring, and the benzene ring), a significant challenge and opportunity is the development of orthogonal chemical strategies that allow for the modification of one site without affecting the others. Achieving this level of control would unlock the ability to systematically synthesize a library of analogues for structure-activity relationship studies.

Another fundamental question is the influence of the fused furan ring on the aromaticity and electronic properties of the coumarin system. A combination of experimental techniques (e.g., NMR spectroscopy, UV-Vis spectroscopy) and computational analysis could provide deep insights into how this structural feature modulates the molecule's properties, which in turn could inform the design of new coumarin-based materials and therapeutic agents. mdpi.com

Q & A

Q. What validated analytical methods are recommended for quantifying Heratomol (C₁₁H₆O₄) in complex plant matrices?

Methodology: Use HPLC-DAD/ELSD with a C18 reverse-phase column (3–5 μm particle size) and gradient elution (e.g., 0.1% formic acid in water:acetonitrile). Calibrate with a certified reference standard (95–99% purity) . Validate specificity via spiked recovery tests (80–120%) and confirm structural identity using tandem mass spectrometry (MS/MS) and ¹H/¹³C NMR .

Q. How can researchers ensure reproducibility in this compound isolation protocols from Heracleum thomsoni?

Methodology: Document solvent ratios (e.g., ethanol:water 70:30 v/v), extraction time (≥48 hr), and temperature (25°C ± 2°C). Use lyophilization to preserve thermolabile compounds. Cross-validate yields across multiple batches (n ≥ 3) and report mean ± SD with ≤10% inter-batch variability .

Q. What statistical approaches are appropriate for comparing this compound bioactivity across experimental replicates?

Methodology: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and 95% confidence intervals. Avoid stating "significant" without specifying p-values (e.g., p < 0.05) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in this compound’s predicted vs. observed pharmacokinetic properties?

Methodology: Perform molecular dynamics simulations (e.g., GROMACS) to assess binding affinity to cytochrome P450 enzymes. Compare in silico ADMET predictions (SwissADME) with in vitro hepatic microsomal stability assays. Discrepancies >20% warrant re-evaluation of force-field parameters or experimental conditions .

Q. What strategies mitigate batch-to-batch variability in this compound’s crystallinity during lyophilization?

Methodology: Optimize cryoprotectants (e.g., trehalose 2% w/v) and annealing cycles (−40°C to 25°C). Characterize polymorphs via X-ray diffraction (XRD) and correlate with solubility profiles. Use a Box-Behnken design to model critical factors (e.g., cooling rate, solute concentration) .

Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

Methodology: Implement staggered dosing regimens (e.g., 0.1–100 mg/kg) with serial plasma sampling (0–24 hr). Fit data to a two-compartment model using nonlinear mixed-effects software (NONMEM). Validate with Akaike Information Criterion (AIC) and visual predictive checks .

Q. What criteria distinguish artifactual oxidation products from genuine this compound metabolites in LC-MS workflows?

Methodology: Include negative controls (matrix + solvent without this compound) and stabilize samples with 0.1% ascorbic acid. Use high-resolution MS (HRMS) to differentiate isotopic patterns (e.g., [M+H]+ 202.165 vs. [M+O]+ 218.160). Confirm via enzymatic inhibition (CYP450 inhibitors) .

Data Integrity & Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s stability under UV light?

Methodology: Standardize photostability testing per ICH Q1B guidelines (1.2 million lux·hr). Quantify degradation products via LC-PDA and assess correlation with λmax shifts (>5 nm indicates structural alteration). Replicate under inert atmospheres (N₂) to isolate oxidation vs. photolytic pathways .

Q. What validation steps are critical when this compound’s NMR data conflicts with predicted spectra?

Methodology: Re-examine solvent purity (deuterated DMSO-d₆ vs. CDCl₃) and probe tuning. Run 2D experiments (HSQC, HMBC) to confirm coupling patterns. Compare with isolated analogs (e.g., heraclenin) to rule out co-elution artifacts .

Hypothesis-Driven Research Design

Q. How to evaluate the hypothesis that this compound modulates NF-κB signaling via direct protein interaction?

Methodology: Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) to recombinant NF-κB. Validate with siRNA knockdowns and luciferase reporter assays. Correlate IC₅₀ values with in silico docking scores (AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.